5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a triazole ring, a brominated naphthalene moiety, and a hydrosulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-2-naphthol.
Formation of Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne under acidic conditions.
Coupling Reaction: The brominated naphthol is then coupled with the triazole ring using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of Hydrosulfide Group:
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antifungal or antibacterial agent due to its unique structural features.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with metabolic pathways or signal transduction mechanisms, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: A precursor in the synthesis of the compound.
Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Hydrosulfide Compounds: Compounds containing the hydrosulfide group.
Uniqueness
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.
This detailed article provides a comprehensive overview of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H14BrN3OS |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14BrN3OS/c1-2-19-14(17-18-15(19)21)9-20-13-6-4-10-7-12(16)5-3-11(10)8-13/h3-8H,2,9H2,1H3,(H,18,21) |
InChI Key |
RTGGTZPUNQJJNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
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